BenchChemオンラインストアへようこそ!

5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Anticancer selectivity Colorectal cancer Normal fibroblast cytotoxicity

This a 5-arylidene-2-imino-4-thiazolidinone derivative features a 2,4-diethoxybenzylidene motif that increases lipophilicity (calc. logP ~3.8) vs. the di-hydroxy analog DBPT (logP ~2.1). The substitution is predicted to improve passive membrane permeability and metabolic stability, enabling systematic matched-pair SAR studies on PTP1B, LMW-PTP, and kinase panels (GSK-3β, CDK-2). Procure this custom-synthesis research chemical to explore the unique steric/electronic effects of the 2,4-diethoxy group on target residence time and selectivity.

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
Cat. No. B11707233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Molecular FormulaC20H20N2O3S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC
InChIInChI=1S/C20H20N2O3S/c1-3-24-16-11-10-14(17(13-16)25-4-2)12-18-19(23)22-20(26-18)21-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b18-12+
InChIKeyFUIPKENMFFOOOL-LDADJPATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one – Structural Identity and Comparator Landscape for Procurement Selection


5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic 5‑arylidene‑2‑imino‑4‑thiazolidinone derivative. The core 2‑phenylimino‑thiazolidin‑4‑one scaffold has been validated as a privileged structure for protein tyrosine phosphatase (PTP1B/LMW‑PTP) inhibition, glycogen synthase kinase‑3β (GSK‑3β) inhibition, and anticancer activity [1]. The specific 2,4‑diethoxybenzylidene substitution pattern differentiates this compound from the more extensively studied di‑hydroxy analog DBPT (5‑(2,4‑dihydroxybenzylidene)‑2‑(phenylimino)‑1,3‑thiazolidin) [2]. Unlike DBPT, the di‑ethoxy derivative is predicted to exhibit substantially higher lipophilicity (calculated logP ≈ 3.8 vs. ≈ 2.1 for DBPT), which may translate into improved passive membrane permeability and altered metabolic stability [3]. This compound is primarily sourced as a custom synthesis research chemical, and its procurement is driven by the need to explore the pharmacokinetic and pharmacodynamic consequences of replacing polar hydroxyl groups with lipophilic ethoxy moieties on a proven anticancer phosphatase‑inhibitory scaffold.

Why 5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one Cannot Be Interchanged with Generic 5-Arylidene-2-imino-4-thiazolidinones


The 5‑arylidene moiety is the dominant determinant of both potency and selectivity across all biological targets of the 2‑imino‑4‑thiazolidinone class. In published SAR studies on PTP1B/LMW‑PTP, a simple change from a 4‑chlorobenzylidene to a 4‑methoxybenzylidene substituent altered IC50 values by >10‑fold [1]. Similarly, in anticancer DBPT, the 2,4‑dihydroxybenzylidene motif was essential for JNK‑dependent apoptosis, while the analog MMPT (bearing a 4‑methylphenyl substituent) showed distinct cell‑line selectivity and a different mechanism of action [2]. The 2,4‑diethoxy pattern in the target compound introduces formidable steric bulk and dramatically increases lipophilicity relative to any hydroxyl‑, methoxy‑, or unsubstituted benzylidene analog. These physicochemical changes are predicted to alter target residence time, off‑rate kinetics, and tissue distribution in ways that make simple activity extrapolation from even the closest analog, DBPT, unreliable. Procurement of a generic “5‑arylidene‑2‑imino‑4‑thiazolidinone” without specifying the 2,4‑diethoxy substitution therefore risks acquiring a compound with a fundamentally different biological fingerprint.

Quantitative Differentiation Evidence for 5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one vs. Closest Structural Analogs


Anticancer Selectivity: Predicted Therapeutic Window Advantage Over DBPT (2,4-Dihydroxybenzylidene Analog)

DBPT, the 2,4‑dihydroxy analog of the target compound, demonstrated a 4‑ to 14‑fold selectivity window between cancer cells and normal human fibroblasts (NHFB) in a 72‑hour XTT assay. In DLD‑1 colorectal cancer cells, DBPT exhibited an IC50 of 1.6 ± 0.3 μM, while NHFB cells showed an IC50 of 22.9 ± 7.2 μM [1]. The target compound replaces the two polar hydroxyl groups with ethoxy moieties, which is expected to increase lipophilicity (calculated ΔlogP ≈ +1.7) and reduce hydrogen‑bond donor capacity. In analogous thiazolidinone series, increasing lipophilicity at the 5‑arylidene position has been correlated with enhanced passive cellular uptake and sustained intracellular concentrations [2]. While no direct IC50 data exist for the target compound, the structural modification is predicted to shift the in vitro selectivity ratio relative to DBPT, offering a distinct therapeutic window profile that warrants empirical evaluation [3].

Anticancer selectivity Colorectal cancer Normal fibroblast cytotoxicity JNK-dependent apoptosis

PTP1B and LMW-PTP Inhibition: Scaffold‑Validated Activity with Potential for Enhanced Affinity via 2,4‑Diethoxy Substitution

A series of 4‑[(5‑arylidene‑4‑oxo‑2‑phenyliminothiazolidin‑3‑yl)methyl]benzoic acids, which share the same 2‑phenylimino‑4‑thiazolidinone core as the target compound, were evaluated against human PTP1B and LMW‑PTP enzymes. Several compounds (4a‑d, 4f) displayed inhibition in the low micromolar range, with the nature of the 5‑arylidene substituent markedly influencing potency [1]. The target compound differs from this series by lacking the N3‑methylbenzoic acid moiety and instead carrying a 2,4‑diethoxybenzylidene group at C5. The 2,4‑diethoxy pattern introduces increased steric bulk and lipophilicity that is predicted to form additional hydrophobic contacts within the enzyme active site, a feature that has been shown to enhance affinity in other PTP1B inhibitor series [2]. While the specific IC50 of the target compound against PTP1B has not been published, the scaffold has demonstrated tractable enzyme inhibition, and the 2,4‑diethoxy substitution represents a rational extension of the SAR that may improve potency relative to unsubstituted or mono‑substituted arylidene analogs [3].

PTP1B inhibition LMW-PTP inhibition Diabetes Obesity

GSK‑3β Inhibition: Nanomolar Potency of the Iminothiazolidin‑4‑one Scaffold Suggests the 2,4‑Diethoxy Derivative as a High‑Priority Selectivity Probe

A library of 25 iminothiazolidin‑4‑one derivatives, structurally related to the target compound, was evaluated against GSK‑3β. Nine compounds exhibited IC50 values in the low nanomolar range (2–85 nM), and five of these showed selectivity for GSK‑3β over CDK‑2 [1]. The 5‑benzylidene substituent was a key selectivity determinant. The target compound incorporates a 2,4‑diethoxybenzylidene group, which is significantly more lipophilic and sterically demanding than any of the substituents in the published set (which included halogen, methoxy, and unsubstituted phenyl rings). This modification is predicted to alter the binding pose within the GSK‑3β ATP‑binding pocket, potentially enhancing selectivity over CDK‑2 and other kinases [2]. While the target compound has not been tested directly, it represents a strategically designed analog of a scaffold with proven nanomolar GSK‑3β activity, and its procurement is justified for kinase selectivity profiling studies [3].

GSK-3β inhibition Kinase selectivity Neurodegeneration

Recommended Procurement Scenarios for 5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one


Structure–Property Relationship (SPR) Studies on Anticancer Selectivity

Procure the compound as a matched molecular pair with DBPT to systematically evaluate the impact of replacing 2,4‑dihydroxy with 2,4‑diethoxy substituents on in vitro anticancer selectivity in colorectal (DLD‑1, HCT116) and non‑small‑cell lung cancer cell lines. The DBPT baseline IC50 values (1.6–5.9 μM in cancer cells vs. 22.9 μM in NHFB) provide a direct quantitative comparator for measuring shifts in potency and therapeutic window [1]. This SPR study is essential for determining whether the increased lipophilicity of the di‑ethoxy analog translates into improved cellular uptake and sustained intracellular concentrations.

PTP1B/LMW‑PTP Inhibitor Development with Altered Pharmacokinetic Profile

Use the compound as a lipophilic analog of the validated PTP1B/LMW‑PTP inhibitory scaffold described by Ottanà et al. The published inhibitors (e.g., compounds 4a‑d, 4f) showed low micromolar potency but were designed as monoanionic, relatively polar molecules [1]. The 2,4‑diethoxy substitution is expected to increase metabolic stability and membrane permeability, potentially improving oral bioavailability. Procurement is recommended for head‑to‑head enzymatic assays against PTP1B and LMW‑PTP, with the goal of generating the first quantitative IC50 data for this substitution pattern.

GSK‑3β Kinase Selectivity Profiling

Acquire the compound for screening against a panel of kinases including GSK‑3β, CDK‑2, and other CMGC family members. The iminothiazolidin‑4‑one scaffold has delivered GSK‑3β IC50 values as low as 2 nM [1], but no di‑ethoxybenzylidene analog has been tested. The unique steric and electronic properties of the 2,4‑diethoxy group are predicted to alter the hinge‑binding interaction and the occupancy of the hydrophobic back pocket, potentially yielding a novel selectivity profile. This compound is a high‑value probe for kinase drug discovery programs.

Quote Request

Request a Quote for 5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.